N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride
Description
N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride (CAS: 1170112-67-0) is a carboxamide derivative featuring a benzodioxine scaffold linked to a piperidin-3-yl group via an amide bond. The compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting pathways such as HSF1 (heat shock factor 1) and Pirin protein degradation . Its synthesis typically involves coupling 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid with a piperidine derivative under standard amide-forming conditions, followed by hydrochloric acid salt formation .
Properties
IUPAC Name |
N-piperidin-3-yl-2,3-dihydro-1,4-benzodioxine-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c17-14(16-10-3-2-6-15-9-10)11-4-1-5-12-13(11)19-8-7-18-12;/h1,4-5,10,15H,2-3,6-9H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUSFYFKXAUQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=C3C(=CC=C2)OCCO3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353944-80-5 | |
| Record name | 1,4-Benzodioxin-5-carboxamide, 2,3-dihydro-N-3-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353944-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Construction of the Benzo-dioxine Moiety: This involves the formation of the dioxine ring, which can be achieved through cyclization reactions involving dihydroxybenzene derivatives.
Coupling of the Piperidine and Benzo-dioxine Structures: This step involves the formation of an amide bond between the piperidine and benzo-dioxine moieties.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine Positional Isomers and Substituted Derivatives
Pyrrolidine-Based Analogs
Benzodioxine Ring Modifications
Key Research Findings and Implications
- Positional Isomerism : The piperidin-3-yl isomer (target compound) demonstrates superior binding affinity in preliminary assays compared to the 4-isomer, likely due to optimal amine positioning for hydrogen bonding .
- Linker Effects : Methylenepiperidine derivatives (e.g., Analog 2) show enhanced solubility but shorter plasma half-lives in pharmacokinetic studies, suggesting a trade-off between flexibility and stability .
- Ring Size : Pyrrolidine analogs (e.g., Analog 3) exhibit reduced cytotoxicity in vitro, making them promising candidates for long-term therapeutic use .
- Core Modifications : Replacing benzodioxine with benzo[1,3]dioxole (Analog 5) or dihydrobenzofuran (Analog 6) alters electronic density, impacting interactions with enzymes like HSF1 .
Biological Activity
N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.
1. Chemical Structure and Synthesis
The compound features a piperidine ring fused with a benzo-dioxine structure , which contributes to its unique biological properties. The synthesis typically involves several steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Construction of the Benzo-dioxine Moiety : Formed via cyclization involving dihydroxybenzene derivatives.
- Coupling : An amide bond is formed between the piperidine and benzo-dioxine structures.
- Hydrochloride Formation : The compound is converted into its hydrochloride salt form for stability and solubility.
This compound interacts with various molecular targets, particularly neurotransmitter receptors. The piperidine component is known for modulating receptor activity, which can influence neurological functions.
2.2 Pharmacological Applications
The compound has been investigated for its potential in treating various conditions:
- PCSK9 Inhibition : A study identified derivatives of this compound as effective inhibitors of PCSK9 mRNA translation, showing improved potency and safety profiles compared to earlier compounds .
- Neurological Disorders : Its structural components suggest potential applications in developing treatments for neurological disorders by targeting specific receptors involved in these conditions.
3.1 Case Studies
Recent studies have highlighted the efficacy of N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine derivatives in various biological assays:
3.2 Comparative Analysis
When compared to similar compounds such as other piperidine derivatives, this compound exhibits unique properties due to its combined structure, which may lead to distinct biological activities.
4. Conclusion
This compound demonstrates significant potential in medicinal chemistry and pharmacology. Its synthesis pathway and biological activity suggest it could be a valuable scaffold for developing new therapeutics targeting neurological disorders and metabolic pathways like PCSK9 inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
